Ethyl(dihexyl)(3-methylphenoxy)silane
CAS No.: 59280-34-1
Cat. No.: VC19578786
Molecular Formula: C21H38OSi
Molecular Weight: 334.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59280-34-1 |
|---|---|
| Molecular Formula | C21H38OSi |
| Molecular Weight | 334.6 g/mol |
| IUPAC Name | ethyl-dihexyl-(3-methylphenoxy)silane |
| Standard InChI | InChI=1S/C21H38OSi/c1-5-8-10-12-17-23(7-3,18-13-11-9-6-2)22-21-16-14-15-20(4)19-21/h14-16,19H,5-13,17-18H2,1-4H3 |
| Standard InChI Key | TXDJQKYZSGVYGS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC[Si](CC)(CCCCCC)OC1=CC=CC(=C1)C |
Introduction
Chemical Identity and Structural Analysis
Ethyl(dihexyl)(3-methylphenoxy)silane (CAS RN: 59280-34-1) belongs to the tetraorganosilane family, characterized by a silicon atom covalently bonded to four organic substituents. Its molecular structure integrates:
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Ethyl group (C₂H₅): A short-chain alkyl moiety contributing to steric flexibility.
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Dihexyl groups (C₆H₁₃): Long-chain alkyl substituents enhancing hydrophobicity and thermal stability.
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3-Methylphenoxy group (C₆H₄(CH₃)O): An aromatic ether moiety enabling π-π interactions and surface adhesion.
The combination of alkyl and aryloxy groups creates a molecule with balanced lipophilicity and reactivity, making it suitable for interfacial applications. Comparative analysis with structurally related silanes, such as tetraethyl orthosilicate (TEOS, CAS 78-10-4) and trichloroethylsilane (CAS 115-21-9) , highlights its unique hybrid characteristics. For instance, TEOS lacks long alkyl chains, limiting its compatibility with organic polymers, while trichloroethylsilane’s chlorine substituents increase reactivity but reduce stability under humid conditions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ethyl(dihexyl)(3-methylphenoxy)silane typically involves alkylation or aryloxy substitution reactions starting from chlorosilane precursors. A plausible route includes:
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Grignard Reaction: Reacting dihexylmagnesium bromide with ethyl(3-methylphenoxy)chlorosilane in anhydrous tetrahydrofuran (THF) under inert atmosphere.
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Purification: Distillation under reduced pressure to isolate the product from byproducts like magnesium salts.
Scalable Manufacturing
Industrial production may employ continuous-flow reactors to enhance yield and reproducibility. Key parameters include:
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Temperature: Maintained at 50–70°C to optimize reaction kinetics without degrading heat-sensitive components.
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Catalysts: Lewis acids like aluminum chloride may accelerate silane-aryl ether coupling.
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Quality Control: Gas chromatography-mass spectrometry (GC-MS) ensures purity ≥98%, critical for applications in electronics or pharmaceuticals.
Physicochemical Properties
Experimental data for ethyl(dihexyl)(3-methylphenoxy)silane remains sparse, but extrapolation from analogous compounds suggests:
The long hexyl chains impart hydrophobicity, reducing water absorption compared to alkoxysilanes like TEOS. Conversely, the phenoxy group enhances compatibility with aromatic polymers, a trait exploited in flame-retardant formulations .
Functional Applications
Surface Modification and Coatings
Ethyl(dihexyl)(3-methylphenoxy)silane’s bifunctional nature enables it to act as a coupling agent between inorganic substrates (e.g., glass, metals) and organic polymers. Applications include:
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Anti-Corrosive Coatings: Formation of self-assembled monolayers (SAMs) on steel surfaces, blocking moisture penetration.
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Adhesion Promotion: Enhancing bond strength in epoxy composites through silanol (-SiOH) condensation with hydroxylated surfaces.
Polymer Additives
Incorporation into polymers like polyethylene or polyvinyl chloride (PVC) improves:
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Thermal Stability: Hexyl groups act as plasticizers, reducing chain mobility at elevated temperatures.
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Flame Retardancy: Synergistic effects with phosphorus-based retardants, as observed in patent CN107075378B , where silanes reduce peak heat release rates by 40–60%.
Electronic Materials
The compound’s low dielectric constant (estimated <2.5) makes it a candidate for interlayer dielectrics in microelectronics, minimizing capacitive losses in high-frequency circuits.
Comparative Analysis with Related Silanes
The table below contrasts ethyl(dihexyl)(3-methylphenoxy)silane with common industrial silanes:
Future Research Directions
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Reactivity Studies: Systematic investigation of hydrolysis kinetics under varying pH and temperature.
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Toxicological Profiling: In vitro assays to assess ecotoxicological impacts on aquatic ecosystems.
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Advanced Applications: Exploration in drug delivery systems leveraging its amphiphilic structure.
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